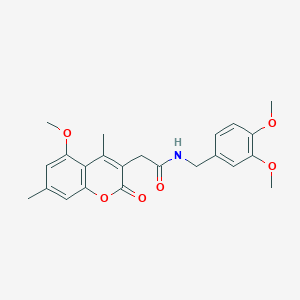

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

CAS No.:

Cat. No.: VC20056886

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25NO6 |

|---|---|

| Molecular Weight | 411.4 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |

| Standard InChI | InChI=1S/C23H25NO6/c1-13-8-19(29-5)22-14(2)16(23(26)30-20(22)9-13)11-21(25)24-12-15-6-7-17(27-3)18(10-15)28-4/h6-10H,11-12H2,1-5H3,(H,24,25) |

| Standard InChI Key | LRECMRHVYDJGNG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C)C(=C1)OC |

Introduction

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound with a complex structure featuring multiple functional groups. This compound belongs to the class of acetamide derivatives, which often exhibit pharmacological properties due to their ability to interact with various biological targets. The presence of methoxy groups and a chromenone moiety in its structure suggests potential applications in medicinal chemistry, particularly in areas such as anti-inflammatory, antioxidant, and anticancer research.

Synthesis Steps:

-

Preparation of Starting Materials: Synthesis begins with the preparation of the necessary benzyl alcohol and acyl chloride.

-

Coupling Reaction: The benzyl alcohol is coupled with the acyl chloride in the presence of a base and a catalyst.

-

Purification: The product is purified using techniques such as column chromatography.

Biological Activities and Potential Applications

Compounds with similar chromen structures often exhibit antioxidant, anti-inflammatory, and anticancer properties. The modifications in the methoxy and acetamide groups of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can significantly alter its binding affinity and selectivity towards specific biological targets. Further research is necessary to fully elucidate its pharmacological profiles and therapeutic potentials.

Potential Applications:

-

Antioxidant Activity: May protect against oxidative stress.

-

Anti-inflammatory Activity: Could be useful in treating inflammatory conditions.

-

Anticancer Activity: May interact with pathways related to cell signaling and apoptosis.

Analytical Techniques for Characterization

The structural integrity of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide detailed information about the compound's molecular structure and functional groups.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR): Confirms the structure and arrangement of atoms.

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume